Z-DNA Stabilization: 8-Methylguanine vs. Unmodified Guanine in d(CGCGCG)₂ Hexamers
Incorporation of 8-methylguanine (m8G) into the self-complementary hexamer d(CGC[m8G]CG)₂ stabilizes the left-handed Z-DNA conformation by at least ΔG = -0.8 kcal/mol relative to the unmodified d(CGCGCG)₂ hexamer under physiological salt conditions [1]. This stabilization was quantitatively determined by measuring mid-point NaCl concentrations required for B-to-Z transition using circular dichroism spectroscopy and further validated by NMR structure refinement (RMSD = 0.6 Å relative to crystal structure) [1].
| Evidence Dimension | Z-DNA stabilization free energy |
|---|---|
| Target Compound Data | ΔG = -0.8 kcal/mol |
| Comparator Or Baseline | Unmodified d(CGCGCG)₂ hexamer: ΔG = 0 (baseline) |
| Quantified Difference | ΔΔG = -0.8 kcal/mol (stabilization) |
| Conditions | d(CGC[m8G]CG)₂ hexamer; B-Z transition midpoint NaCl concentrations; physiological salt conditions; pH 7.0; 25°C |
Why This Matters
This quantifiable Z-DNA stabilization is unique among methylated guanine analogs and is essential for researchers requiring a chemically defined tool to induce and study left-handed Z-DNA conformations without high salt conditions.
- [1] Sugiyama H, Kawai K, Matsunaga A, Fujimoto K, Saito I, Robinson H, Wang AH. Synthesis, structure and thermodynamic properties of 8-methylguanine-containing oligonucleotides: Z-DNA under physiological salt conditions. Nucleic Acids Res. 1996 Apr 1;24(7):1272-8. View Source
